molecular formula C10H11NO2 B1661997 3-Ethoxy-4-methoxybenzonitrile CAS No. 60758-86-3

3-Ethoxy-4-methoxybenzonitrile

Cat. No.: B1661997
CAS No.: 60758-86-3
M. Wt: 177.2 g/mol
InChI Key: XTIINWPNAMHVDG-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of an ethoxy group at the third position and a methoxy group at the fourth position on a benzonitrile ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethoxy-4-methoxybenzonitrile involves the reaction of 3-hydroxy-4-methoxybenzonitrile with bromoethane in the presence of potassium carbonate and dimethylformamide (DMF). The reaction mixture is heated to 100°C and stirred for 8 hours. After cooling, the product is extracted with ethyl acetate and purified .

Industrial Production Methods: In industrial settings, this compound can be synthesized using isovanillin, bromoethane, and hydroxylamine hydrochloride as raw materials. The process involves ethylation, aldehyde oximation, acetic anhydride dehydration, and decoloration with absolute ethyl alcohol. This method is advantageous due to its moderate reaction conditions, simple post-treatment, and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions include various substituted benzonitriles and their derivatives .

Scientific Research Applications

3-Ethoxy-4-methoxybenzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, in the synthesis of Apremilast, it acts as a precursor that undergoes further chemical transformations to produce the active drug. The pathways involved include nucleophilic substitution and cyclization reactions .

Comparison with Similar Compounds

  • 3-Ethoxybenzonitrile
  • 4-Methoxybenzonitrile
  • 3-Hydroxy-4-methoxybenzonitrile

Comparison: 3-Ethoxy-4-methoxybenzonitrile is unique due to the presence of both ethoxy and methoxy groups, which confer specific chemical properties and reactivity. Compared to its analogs, it offers a balance of solubility and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-ethoxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIINWPNAMHVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398073
Record name 3-ethoxy-4-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-86-3
Record name 3-Ethoxy-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60758-86-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ethoxy-4-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-4-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

To a solution of 3-ethoxy-4-methoxybenzamide (3.30 g) in pyridine (33 mL) was added phosphorus oxychloride (1.73 mL) under ice-water cooling, and the mixture was stirred for 2 hours at ambient temperature. After evaporation of the solvent, the residue was partitioned between ethyl acetate and water under ice-water cooling. The separated organic layer was washed with 1N-hydrochloric acid, water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by a silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (5:1 to 4:1) to give 3-ethoxy-4-methoxybenzonitrile as colorless powders (2.83 g).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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